3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione
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Overview
Description
3a-(Hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a hexahydro-thieno-furan ring system with a hydroxymethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the hydroxymethyl group through a hydroxymethylation reaction. The reaction conditions often require careful control of temperature, pH, and reaction time to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. Catalysts and solvents are selected to enhance the reaction rate and selectivity, while minimizing by-products and waste. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3a-(Hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group typically yields a carboxylic acid derivative, while reduction can produce alcohol or alkane derivatives.
Scientific Research Applications
3a-(Hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through interactions with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A related compound with a similar furan ring structure, known for its applications in biomass conversion and as a platform chemical.
2,5-Furandicarboxylic Acid (FDCA): Another furan derivative used in the production of bio-based polymers and materials.
Uniqueness
3a-(Hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione is unique due to its hexahydro-thieno-furan ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.
Properties
IUPAC Name |
6a-(hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5S/c8-2-7-3-12-6(9)5(7)1-13(10,11)4-7/h5,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIQIGXKILDASJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)OCC2(CS1(=O)=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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